molecular formula C17H13NO4 B2692037 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 133096-36-3

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2692037
CAS No.: 133096-36-3
M. Wt: 295.294
InChI Key: RBFGOYMTOYOMPI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ( 133096-36-3) is a high-purity chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol . This 1,2-dihydroisoquinoline derivative is part of a privileged scaffold in medicinal chemistry, with related structures being actively investigated for their biological activity . Compounds based on the 1-oxo-1,2-dihydroisoquinoline core have demonstrated significant research value as key intermediates in synthetic organic chemistry and as potential pharmacophores in drug discovery . Specifically, similar 1-oxo-dihydroisoquinoline carboxamide derivatives have been designed and synthesized as novel inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes that are crucial targets in oncology research, particularly for the treatment of cancers with BRCA mutations . The 4-carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide derivatives for structure-activity relationship studies or to conjugate the core structure to other molecular entities . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-12-8-6-11(7-9-12)18-10-15(17(20)21)13-4-2-3-5-14(13)16(18)19/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFGOYMTOYOMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15NO4. The structure features a methoxy group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy .

Table 1: Inhibition of PARP Activity

CompoundIC50 (nM)% Inhibition at 1 µM
This compoundTBDTBD
Olaparib (reference)15685.2

Antimicrobial Activity

Isoquinoline derivatives have also been studied for their antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Related Isoquinoline DerivativeS. aureusTBD

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • PARP Inhibition : By inhibiting PARP enzymes, the compound may enhance the cytotoxic effects of DNA-damaging agents in cancer therapy.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

Several studies have explored the pharmacological potential of isoquinoline derivatives:

  • Study on Anticancer Properties : A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit PARP activity. One derivative showed an IC50 value in the low nanomolar range, indicating strong potential as an anticancer agent .
  • Antimicrobial Screening : A compound structurally related to 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid was evaluated against multiple bacterial strains and demonstrated significant antibacterial activity with low MIC values .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of isoquinoline structures, including 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results.

Case Studies and Findings

  • In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against esophageal squamous cell carcinoma (ESCC). For instance, derivatives exhibited IC50 values around 10 µM, indicating strong anticancer potential through mechanisms such as autophagy modulation .
  • Mechanistic Insights : The mechanism underlying the anticancer effects involves the induction of autophagic cell death in cancer cells. This suggests that the compound could be developed further for therapeutic strategies targeting resistant cancer phenotypes .

Neuroprotective Effects

The isoquinoline scaffold is known for its neuroprotective properties. Research indicates that compounds related to this compound may provide protective effects against neurodegenerative diseases.

Research Insights

  • Neuroprotection : Studies have shown that isoquinoline derivatives can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .

Drug Development and Structure-Activity Relationships (SAR)

The structural features of this compound make it an attractive candidate for further drug development.

Structure-Activity Relationships

  • Modification Potential : Variations in substituents on the phenyl ring or alterations to the isoquinoline core can significantly impact biological activity. SAR studies indicate that specific modifications can enhance potency against various biological targets .

Synthesis and Chemical Properties

Understanding the synthesis and chemical properties of this compound is crucial for its application in research.

Synthesis Overview

The synthesis typically involves multi-step organic reactions that modify the isoquinoline core to introduce various functional groups, which can significantly influence the biological activity of the resulting compounds.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Activities
2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (Target) 4-MeO-C₆H₄ at C2 C₁₇H₁₃NO₄ 295.30 133096-36-3 Pharmaceutical intermediate
2-(2-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2-Cl-C₆H₄ at C2 C₁₆H₁₀ClNO₃ 299.71 N/A Lab research
2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 4-MeO-C₆H₄-CH₂CH₂ at C2 C₁₉H₁₇NO₄ 323.35 1352542-61-0 Synthetic intermediate
trans-2-Benzyl-3-(4-MeO-C₆H₄)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid Benzyl at C2; 4-MeO-C₆H₄ at C3 (tetrahydro) C₂₄H₂₁NO₄ 387.43 N/A Mechanistic studies
2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid 2,5-diMeO-C₆H₃ at C2 C₁₈H₁₅NO₅ 325.32 1429903-79-6 Not reported
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid Quinoline core (N at position 1) C₁₀H₇NO₃ 189.17 1267002-24-3 Antioxidant, phytoestrogen

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound is typically synthesized via multicomponent reactions or Pd-catalyzed cross-coupling. For example, analogs like trans-3-(4-bromophenyl)-2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid are synthesized using a three-step protocol: (i) condensation of substituted anilines with anhydrides, (ii) cyclization under acidic conditions, and (iii) purification via recrystallization (ethanol/water) . Reaction optimization often involves temperature control (e.g., reflux in DMF) and catalysts like PdCl₂(PPh₃)₂ .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm for -OCH₃) and dihydroisoquinoline backbone resonance .
  • IR spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for oxo and carboxylic acid groups) .
  • Melting point analysis : Provides purity indicators (e.g., analogs report melting ranges like 102.4–105.3°C) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Polar aprotic solvents like DMSO or DMF are effective due to the compound’s carboxylic acid and aromatic groups. Ethanol/water mixtures are used for recrystallization .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives with bulky substituents?

Optimize catalyst systems: Use Pd(OAc)₂ with bulky phosphine ligands (e.g., PCy₃) to enhance steric tolerance in cross-coupling steps. For example, 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline was synthesized with PdCl₂(PPh₃)₂/PCy₃, achieving higher regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) further improves yield .

Q. How to address contradictions in bioactivity data across structurally similar analogs?

  • SAR analysis : Compare substituent effects. For instance, replacing 4-methoxyphenyl with 4-bromophenyl in 8c vs. 8b alters electronic properties, impacting enzyme binding .
  • Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm activity .

Q. What strategies mitigate impurities in scaled-up synthesis?

  • HPLC monitoring : Detect trace impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones at 2.4–5.6%) introduced during esterification .
  • Green chemistry approaches : Replace hygroscopic reagents (e.g., triethyl methanetricarboxylate) with anhydrous alternatives to minimize water-induced side reactions .

Methodological Challenges and Solutions

Q. How to resolve low solubility in biological assays?

  • Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity .
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .

Q. What computational tools predict the compound’s reactivity or binding modes?

  • DFT calculations : Model transition states for cyclization steps (e.g., dihydroisoquinoline formation) .
  • Molecular docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina, validated by NMR titration .

Q. How to handle discrepancies in spectroscopic data across studies?

  • Standardized protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) for NMR .
  • Cross-lab validation : Compare data with published analogs (e.g., 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid , CAS 15733-89-8) to identify instrumentation biases .

Safety and Handling

Q. What safety precautions are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DMF) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

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